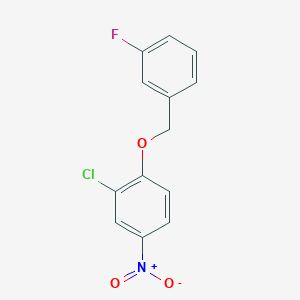

2-Chloro-1-(3-fluorobenzyloxy)-4-nitrobenzene

Descripción general

Descripción

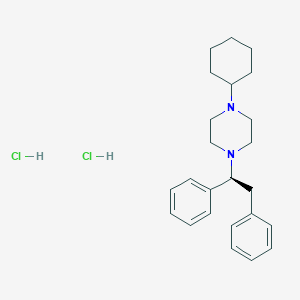

2-Chloro-1-(3-fluorobenzyloxy)-4-nitrobenzene is a chemical compound with the molecular formula C13H9ClFNO3 and a molecular weight of 281.66 g/mol . It is not intended for human or veterinary use, but rather for research purposes.

Synthesis Analysis

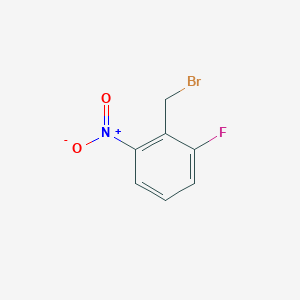

The synthesis of 2-Chloro-1-(3-fluorobenzyloxy)-4-nitrobenzene involves several steps. One method involves the reaction of 2-chloro-4-nitrophenol with 3-fluorobenzyl chloride in the presence of potassium carbonate, followed by refluxing in acetonitrile . Another method involves the reduction of 2-chloro-1-(3-fluorobenzyloxy)-4-nitrobenzene using zinc powder and ammonium chloride in ethanol at 60°C .Molecular Structure Analysis

In the molecular structure of 2-Chloro-1-(3-fluorobenzyloxy)-4-nitrobenzene, the benzene rings are oriented at a dihedral angle of 41.23° . The crystal structure shows intermolecular C—H…O interactions linking the molecules in a herring-bone arrangement along the b axis .Physical And Chemical Properties Analysis

2-Chloro-1-(3-fluorobenzyloxy)-4-nitrobenzene is a crystal with a melting point of 101°C . It is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and chloroform .Aplicaciones Científicas De Investigación

Pharmaceutical Technology

- Summary of Application : “2-Chloro-1-(3-fluorobenzyloxy)-4-nitrobenzene” is used as an intermediate in the synthesis of 3-chloro-4-(3-fluorobenzyloxy)aniline . This compound is a key intermediate in the production of Lapatinib , a tyrosine kinase inhibitor used in the treatment of metastatic breast cancer .

- Methods of Application : The preparation method involves a nucleophilic substitution reaction of a formula (I) compound with a formula (II) compound under basic conditions to obtain a formula (III) compound. This is followed by a substitution reaction with a brominated reagent to obtain the final product .

- Results or Outcomes : The preparation method is simple, safe, and yields high results. It is suitable for mass production and is environmentally friendly .

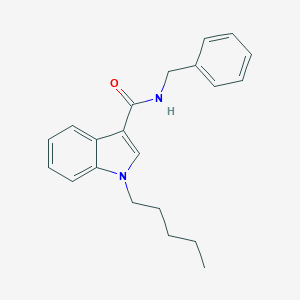

Synthesis of Indole Derivatives

- Summary of Application : Indole derivatives have been found in many important synthetic drug molecules and have shown various biological activities . “2-Chloro-1-(3-fluorobenzyloxy)-4-nitrobenzene” could potentially be used as a precursor in the synthesis of these derivatives.

- Methods of Application : The specific methods of application would depend on the particular indole derivative being synthesized. Generally, this would involve a series of organic reactions, potentially including nucleophilic substitutions, reductions, and condensations .

- Results or Outcomes : The synthesis of indole derivatives can lead to compounds with a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Synthesis of Thymol-Based Derivatives

- Summary of Application : Thymol-based derivatives have shown promising microbiological activity against various strains of H. pylori and cytotoxic activity against human gastric adenocarcinoma (AGS) cells . “2-Chloro-1-(3-fluorobenzyloxy)-4-nitrobenzene” could potentially be used as a precursor in the synthesis of these derivatives.

- Methods of Application : The specific methods of application would depend on the particular thymol derivative being synthesized. This would likely involve a series of organic reactions, potentially including nucleophilic substitutions, reductions, and condensations .

- Results or Outcomes : The synthesis of thymol-based derivatives can lead to compounds with promising microbiological and cytotoxic activities .

Synthesis of Anti-Type II Diabetes Drugs

- Summary of Application : The compound “4-substituted-1-chloro-2-(4-fluorobenzyl)benzene” is used as an intermediate in the preparation of anti-Type II diabetes drugs .

- Methods of Application : The specific methods of application would depend on the particular drug being synthesized. This would likely involve a series of organic reactions, potentially including nucleophilic substitutions, reductions, and condensations .

- Results or Outcomes : The synthesis of these drugs can lead to compounds with promising therapeutic effects against Type II diabetes .

Synthesis of Other Pharmaceutical Intermediates

- “2-Chloro-1-(3-fluorobenzyloxy)-4-nitrobenzene” is also used in the synthesis of other pharmaceutical intermediates . These intermediates can then be used to synthesize a variety of drugs with different therapeutic effects.

- Methods of Application : The specific methods of application would depend on the particular intermediate and the final drug being synthesized. This would likely involve a series of organic reactions, potentially including nucleophilic substitutions, reductions, and condensations .

- Results or Outcomes : The synthesis of these intermediates can lead to a wide range of drugs with various therapeutic effects .

Propiedades

IUPAC Name |

2-chloro-1-[(3-fluorophenyl)methoxy]-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClFNO3/c14-12-7-11(16(17)18)4-5-13(12)19-8-9-2-1-3-10(15)6-9/h1-7H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFTHVDYRPHJAND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)COC2=C(C=C(C=C2)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClFNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30427605 | |

| Record name | 2-Chloro-1-(3-fluorobenzyloxy)-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30427605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-1-(3-fluorobenzyloxy)-4-nitrobenzene | |

CAS RN |

443882-99-3 | |

| Record name | 2-Chloro-1-[(3-fluorophenyl)methoxy]-4-nitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=443882-99-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-1-(3-fluorobenzyloxy)-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30427605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Methyloctahydropyrrolo[3,4-B]pyrrole](/img/structure/B159061.png)